5-cyanofuran-2-carboxylic Acid
Overview
Description
5-cyanofuran-2-carboxylic Acid is a compound used for experimental and research purposes . It belongs to the class of organic compounds known as 2-furanilides .
Molecular Structure Analysis
The molecular structure of 5-cyanofuran-2-carboxylic Acid is represented by the linear formula C6H3NO3 . Its InChI code is 1S/C6H3NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H, (H,8,9) . The molecular weight of this compound is 137.09 .Physical And Chemical Properties Analysis
5-cyanofuran-2-carboxylic Acid is a solid at room temperature . The compound’s storage temperature is between 2-8°C in a dry, sealed environment .Scientific Research Applications
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Furan Platform Chemicals
- Scientific Field : Green Chemistry
- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are part of a shift in the chemical industry from traditional resources such as crude oil to biomass .
- Methods of Application : The manufacture and uses of FPCs require the replacement of chemical reactants and petroleum refineries with biorefineries .
- Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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Synthesis of Furan-2,5-dicarboxylic Acid
- Scientific Field : Organic Chemistry
- Application Summary : Furan-2,5-dicarboxylic acid was prepared directly from furan-2-carboxylic acid in one step under strong basic conditions using carbon dioxide .
- Methods of Application : A solution of furan-2-carboxylic acid (2, 400 mg, 3.57 mmol) in dry THF (6 mL) was added dropwise over a period of 20 min .
- Results or Outcomes : This method allows to obtain the product with high added value, furan-2,5-dicarboxylic acid, from natural sources such as hemicelluloses containing pentoses .
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Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid
- Scientific Field : Materials Chemistry
- Application Summary : 2,5-Furandicarboxylic acid (FDCA) has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .
- Methods of Application : The electrochemical oxidation of 5-(hydroxymethyl)furfural (HMF) has given a new birth to the traditional aerobic oxidation, which only needs non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
- Results or Outcomes : This review could promote scientists to develop effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications .
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Furan Platform Chemicals Beyond Fuels and Plastics
- Scientific Field : Green Chemistry
- Application Summary : Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) can be economically synthesized from biomass .
- Methods of Application : The manufacture and uses of FPCs require the replacement of chemical reactants and petroleum refineries with biorefineries .
- Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid
- Scientific Field : Materials Chemistry
- Application Summary : 2,5-Furandicarboxylic acid (FDCA) has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .
- Methods of Application : The electrochemical oxidation of 5-(hydroxymethyl)furfural (HMF) has given a new birth to the traditional aerobic oxidation, which only needs non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
- Results or Outcomes : This review could promote scientists to develop effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications .
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Applications of Carboxylic Acids in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Carboxylic acids are used in various areas such as obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- Results or Outcomes : This application provides a feasible and novel way to release the increasingly serious energy crisis and environmental deterioration .
Safety And Hazards
The safety information for 5-cyanofuran-2-carboxylic Acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions for 5-cyanofuran-2-carboxylic Acid and similar compounds are promising. The spectacular range of compounds that can be economically synthesized from biomass via FPCs suggests that many more simple or complex chemicals can be obtained . This could lead to excellent applications of bio-based materials beyond the broadly promoted manufacture of fuels and monomers .
properties
IUPAC Name |
5-cyanofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCADSYQQJUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445929 | |
Record name | 5-cyanofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyanofuran-2-carboxylic Acid | |
CAS RN |
212197-74-5 | |
Record name | 5-cyanofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyanofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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